molecular formula C8H6F4S B6335164 2-Fluoro-4-(trifluoromethylthio)toluene CAS No. 1357625-47-8

2-Fluoro-4-(trifluoromethylthio)toluene

Cat. No.: B6335164
CAS No.: 1357625-47-8
M. Wt: 210.19 g/mol
InChI Key: PPGWUKLDPMNNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(trifluoromethylthio)toluene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound features a trifluoromethylthio group attached to a toluene ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-4-(trifluoromethylthio)toluene typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including the use of trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethylthio)toluene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for Suzuki–Miyaura coupling , as well as other transition metal catalysts for various transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Fluoro-4-(trifluoromethylthio)toluene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research.

    Medicine: Its potential biological activity has led to investigations into its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its distinct chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(trifluoromethylthio)toluene exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets . This interaction can lead to various biochemical effects, depending on the specific application and target.

Comparison with Similar Compounds

2-Fluoro-4-(trifluoromethylthio)toluene can be compared with other similar compounds, such as trifluorotoluene and other trifluoromethylated aromatic compounds . These compounds share some structural similarities but differ in their specific chemical properties and reactivity. The presence of the fluoro and trifluoromethylthio groups in this compound imparts unique characteristics that distinguish it from other related compounds.

Similar compounds include:

  • Trifluorotoluene
  • 3-Aminobenzotrifluoride
  • Flumetramide

These compounds have their own distinct applications and properties, making this compound a unique and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-fluoro-1-methyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWUKLDPMNNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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